Salicortin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Salicortin is synthesized from phenylalanine via the shikimate pathway . The process involves several enzymatic steps, including the action of phenylalanine ammonia-lyase, which converts phenylalanine to cinnamic acid. Subsequent reactions lead to the formation of salicyl alcohol, which is then glycosylated to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from the bark of willow trees (Salix spp.) . The extraction process includes grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Salicortin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form salicylic acid and other derivatives.

Reduction: Reductive conversion of this compound leads to the formation of salicortinol and other metabolites.

Hydrolysis: this compound can be hydrolyzed to produce saligenin and glucose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reductive agents such as sodium borohydride are used.

Hydrolysis: Acidic or enzymatic hydrolysis conditions are employed.

Major Products:

Oxidation: Salicylic acid, catechol.

Reduction: Salicortinol, salicin.

Hydrolysis: Saligenin, glucose.

Aplicaciones Científicas De Investigación

Salicortin has a wide range of scientific research applications:

Mecanismo De Acción

Salicortin exerts its effects through various molecular pathways:

Comparación Con Compuestos Similares

Salicortin is part of a group of phenolic glycosides known as salicinoids. Similar compounds include:

Salicin: Another phenolic glycoside with anti-inflammatory properties.

Tremulacin: Exhibits similar biological activities but with different potency.

HCH-Salicortin: Structurally similar but with distinct metabolic pathways.

Uniqueness: this compound is unique due to its specific structural features and its ability to undergo various chemical transformations, making it a versatile compound for research and industrial applications .

Actividad Biológica

Salicortin is a phenolic glycoside predominantly found in the bark of Populus and Salix species. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-obesity, and antibacterial properties. This article synthesizes recent findings on the biological activity of this compound, supported by case studies and research data.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects, particularly through its action on macrophages. A study utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 cells demonstrated that this compound effectively suppressed the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in a dose-dependent manner. The mechanism involves the inhibition of key signaling pathways, particularly NF-κB and JNK MAPK pathways.

Key Findings:

- Inhibition of Pro-inflammatory Cytokines : this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated cells .

- Mechanistic Insights : The compound inhibited phosphorylation and nuclear localization of p65, a component of NF-κB, thereby preventing its DNA-binding activity .

Anti-Adipogenic Effects

Research has also highlighted this compound's potential in combating obesity. In vitro studies using 3T3-L1 adipocytes revealed that this compound inhibited adipogenesis by reducing lipid accumulation and downregulating adipogenic transcription factors.

Experimental Data:

- Concentration Effects : At concentrations of 25 µM and 50 µM, this compound reduced lipid droplet formation and decreased mRNA levels of key adipogenic factors such as PPARγ and C/EBPα .

- Cell Viability : An MTT assay confirmed that treatment with this compound did not adversely affect cell viability up to 200 µM .

Antibacterial Activity

This compound has been investigated for its antibacterial properties. Research indicates that it possesses significant antibacterial activity against various pathogens.

Research Findings:

- Minimum Inhibitory Concentration (MIC) : this compound demonstrated an MIC value of 0.313 µg/mL against certain bacterial strains, indicating strong antibacterial potential .

Case Studies

- Obesity Treatment in Mice : A study involving diet-induced obese (DIO) mice showed that this compound administration led to improved metabolic profiles in high responder animals while exhibiting minimal effects on low responders. This suggests a selective efficacy in metabolically compromised subjects .

- Endothelial Cell Modulation : this compound was shown to suppress TNF-α-induced ICAM-1 expression in human endothelial cells, indicating its role as an immune-modulatory agent .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

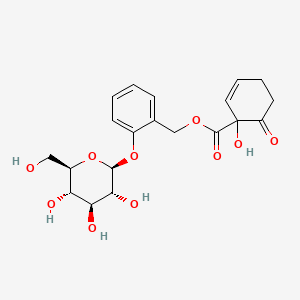

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDNLUMNELLDDD-QZFWYPLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952264 | |

| Record name | [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29836-41-7 | |

| Record name | Salicortin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICORTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI29948E0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action attributed to salicortin?

A1: While this compound itself may possess some inherent biological activity, much of its efficacy is attributed to its degradation product, catechol. [, , ] Catechol has been shown to exhibit anti-inflammatory properties, primarily by inhibiting the NF-κB and JNK signaling pathways. [, ]

Q2: How does catechol, a metabolite of this compound, exert its anti-inflammatory effects?

A2: Catechol acts by suppressing the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It achieves this by inhibiting key signaling cascades involved in inflammation, namely the NF-κB and JNK pathways. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H22O8 and a molecular weight of 390.38 g/mol.

Q4: How is the structure of this compound elucidated?

A4: The structure of this compound has been determined using various spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the connectivity and arrangement of atoms within the molecule. [, , ]

Q5: What is the stereochemistry of the hydroxycyclohexenonoyl (HCH) moiety in this compound?

A5: The HCH moiety in this compound possesses an (S) configuration. This was confirmed by comparing spectroscopic data of this compound with idescarpin, a structurally related compound with a known absolute configuration. []

Q6: Is this compound stable under standard laboratory conditions?

A6: this compound can degrade under certain conditions. For instance, in cell-based assays using human microvascular endothelial cells, this compound was found to degrade significantly within 24 hours, producing catechol as a major metabolite. []

Q7: Does the stability of this compound vary depending on the pH of the solution?

A7: Yes, the stability of this compound and other salicortinoids can be influenced by pH. In a study investigating the metabolic conversion of salicortinoids, it was observed that these compounds degrade over time, and the rate of degradation is influenced by pH. []

Q8: Does this compound act as an enzyme inhibitor?

A8: Yes, this compound has been identified as a mechanism-based inactivator of β-glucosidase from Agrobacterium faecalis. This inactivation involves the formation of a reactive quinone methide intermediate from this compound while bound to the enzyme, leading to enzyme modification. []

Q9: How does the acylation pattern of this compound affect its biological activity?

A9: Studies on various this compound derivatives suggest that the acylation pattern can significantly impact biological activity. For example, in a study on the anti-adipogenic effects of this compound derivatives, 2′,6′-O-acetylthis compound showed the most potent inhibitory activity on adipocyte differentiation compared to other acetylated derivatives. [] Additionally, in insect feeding trials, the presence of both a cyclohexenone saligenin ester and a benzoyl ester in tremulacin led to synergistic negative effects on larval survival and growth, suggesting the importance of both structural motifs for activity. []

Q10: What challenges are associated with formulating this compound for pharmaceutical applications?

A10: One challenge is the potential instability of this compound, particularly its susceptibility to degradation into catechol. [] Formulating stable dosage forms while preserving the desired pharmacological activity requires careful consideration of factors such as pH, excipients, and storage conditions. []

Q11: What is the primary route of metabolism for this compound in humans?

A11: After oral administration of a willow bark extract containing this compound, catechol was detected in the serum of healthy volunteers, predominantly in its sulfated form. This suggests that this compound undergoes metabolic conversion to catechol, followed by phase II metabolism, primarily sulfation. []

Q12: What cell lines have been used to study the anti-adipogenic effects of this compound and its derivatives?

A12: The 3T3-L1 cell line, a well-established model for studying adipocyte differentiation and function, has been widely employed to investigate the anti-adipogenic activity of this compound and its derivatives. [, , ]

Q13: Have animal models been used to evaluate the effects of this compound on obesity and related metabolic parameters?

A13: Yes, studies using diet-induced obese mice have shown that both Populus balsamifera extract, rich in this compound, and pure this compound can reduce body weight, fat pad mass, and improve glucose tolerance and insulin sensitivity. [, ]

Q14: Are there any known toxicological concerns associated with this compound?

A14: While generally considered safe when consumed as part of willow bark extracts, further research is needed to fully elucidate the potential toxicity of isolated this compound, particularly at high doses or with long-term use. []

Q15: What analytical techniques are commonly employed to quantify this compound and related compounds in plant extracts and biological samples?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) and mass spectrometry (MS), is widely used for the analysis of this compound and other phenolic glycosides. These techniques provide sensitive and specific quantification of these compounds in complex matrices. [, , , ]

Q16: Does the production or use of this compound-containing plant extracts pose any environmental concerns?

A16: The environmental impact of this compound production and use is an area that requires further investigation. Sustainable harvesting practices and responsible waste management strategies are crucial for minimizing any potential negative effects on the environment. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.